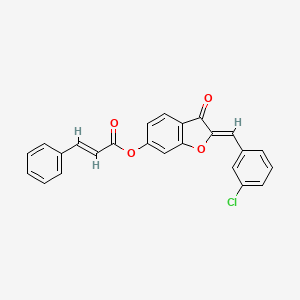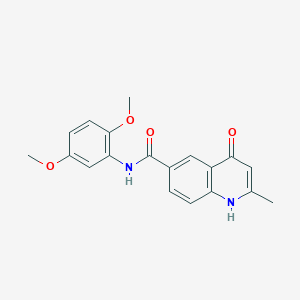![molecular formula C22H19N3O3 B15108157 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B15108157.png)
3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, an oxadiazole ring, and a tetrahydronaphthalene moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, the desired yield, and the cost-effectiveness of the process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide include:
- 3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole
- 5,6,7,8-tetrahydro-2-naphthylamine
- N,N’-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of both the benzofuran and oxadiazole rings, along with the tetrahydronaphthalene moiety, gives it distinct chemical properties and makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-13-17-8-4-5-9-18(17)27-20(13)22(26)23-21-19(24-28-25-21)16-11-10-14-6-2-3-7-15(14)12-16/h4-5,8-12H,2-3,6-7H2,1H3,(H,23,25,26) |
Clave InChI |
NPXCEBCZCHVPRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NON=C3C4=CC5=C(CCCC5)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4,5-dimethoxy-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B15108075.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B15108079.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15108086.png)
![5-ethoxy-1-methyl-6-(((6-oxo-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B15108092.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B15108093.png)
![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide](/img/structure/B15108096.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15108097.png)
![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15108101.png)

![Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-](/img/structure/B15108116.png)

![1-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(6-methylpyridin-2-yl)piperazine](/img/structure/B15108155.png)
![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B15108162.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15108168.png)
